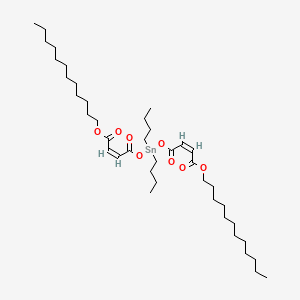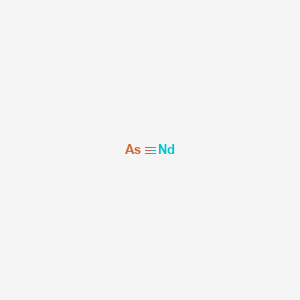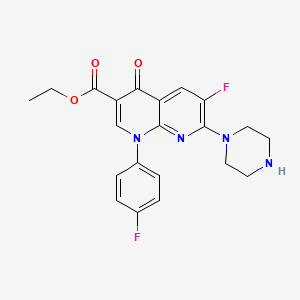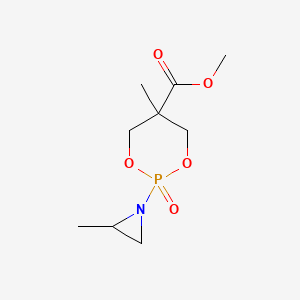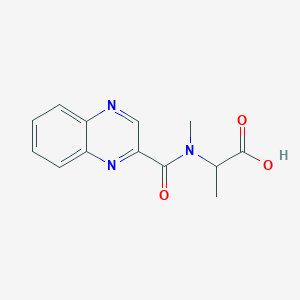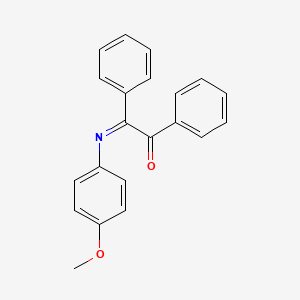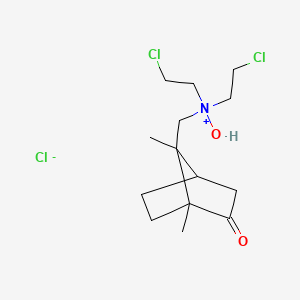![molecular formula C9H9BrO B13744456 8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)
8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-methoxybicyclo[420]octa-1,3,5-triene is a bicyclic compound that features a bromine atom and a methoxy group attached to a bicyclo[420]octa-1,3,5-triene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of 2-methoxybicyclo[4.2.0]octa-1,3,5-triene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective substitution at the desired position .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carbonyl compounds derived from the oxidation of the methoxy group.
Reduction: Compounds with reduced bromine or methoxy groups.
科学的研究の応用
8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 8-Bromo-2-methoxybicyclo[4.2.0]octa-1,3,5-triene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its functional groups. The bromine atom and methoxy group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding, influencing the compound’s biological activity and chemical reactivity.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromine and methoxy substituents.
2-Methoxybicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the bromine atom.
8-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the methoxy group
Uniqueness
8-Bromo-2-methoxybicyclo[420]octa-1,3,5-triene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H9BrO |
|---|---|
分子量 |
213.07 g/mol |
IUPAC名 |
8-bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H9BrO/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4,7H,5H2,1H3 |
InChIキー |
AWUJLEPXHSTAMB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)

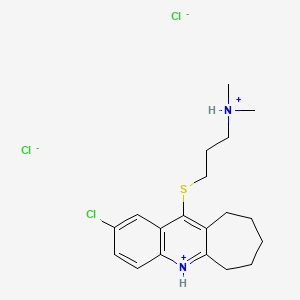
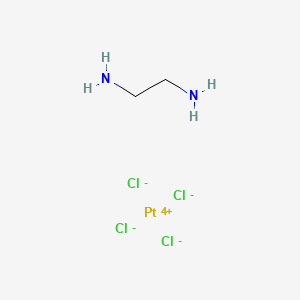
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)
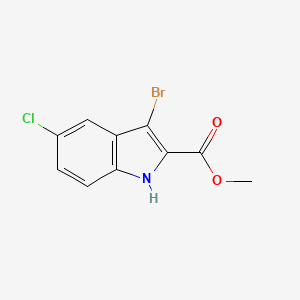
![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
